molecular formula C24H30N2O2SSi B12855028 S-((5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)methyl) ethanethioate

S-((5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)methyl) ethanethioate

Cat. No.: B12855028
M. Wt: 438.7 g/mol
InChI Key: VWFZQTJCDNJHBO-UHFFFAOYSA-N
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Description

S-((5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)methyl) ethanethioate is a complex organic compound that features a tert-butyldiphenylsilyl group, a pyrazole ring, and an ethanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-((5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)methyl) ethanethioate typically involves multiple stepsThe reaction conditions often require the use of anhydrous solvents, inert atmosphere (e.g., argon or nitrogen), and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

S-((5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)methyl) ethanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

S-((5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)methyl) ethanethioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of S-((5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)methyl) ethanethioate involves its interaction with specific molecular targets. The tert-butyldiphenylsilyl group can enhance the compound’s stability and facilitate its binding to target molecules. The pyrazole ring may interact with enzymes or receptors, modulating their activity. The ethanethioate moiety can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-((5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)methyl) ethanethioate is unique due to its combination of a pyrazole ring, a silyl ether, and an ethanethioate moiety. This combination imparts distinct chemical properties, making it a versatile compound for various applications in synthesis and research.

Properties

Molecular Formula

C24H30N2O2SSi

Molecular Weight

438.7 g/mol

IUPAC Name

S-[[5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-methylpyrazol-3-yl]methyl] ethanethioate

InChI

InChI=1S/C24H30N2O2SSi/c1-19(27)29-18-20-16-21(26(5)25-20)17-28-30(24(2,3)4,22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-16H,17-18H2,1-5H3

InChI Key

VWFZQTJCDNJHBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1=NN(C(=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C

Origin of Product

United States

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